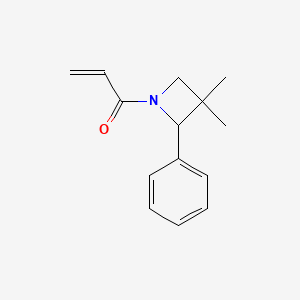

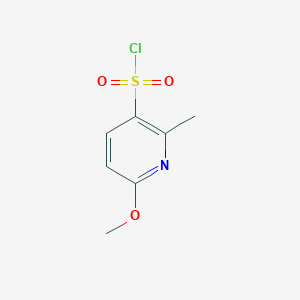

N-(2-methoxy-5-nitrophenyl)-2-(methylthio)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxy-5-nitrophenyl)-2-(methylthio)benzamide, also known as MNMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MNMB belongs to the class of benzamides and has been found to exhibit promising biological activities.

科学的研究の応用

Corrosion Inhibition

Research has demonstrated the utility of N-Phenyl-benzamide derivatives, which share structural similarities with N-(2-methoxy-5-nitrophenyl)-2-(methylthio)benzamide, in the inhibition of acidic corrosion in metals. A study highlighted the impact of substituents like methoxy (OCH3) and nitro (NO2) on the corrosion inhibition efficiency, showing that methoxy substituents enhance the efficiency of corrosion inhibitors. This implies that this compound could potentially serve as a robust corrosion inhibitor due to its functional groups, acting via strong adsorption at metal/electrolyte interfaces and obeying the Langmuir adsorption isotherm (Mishra et al., 2018).

Chemical Synthesis and Molecular Structure

This compound could be involved in the synthesis of complex molecules or in the modification of chemical structures. Studies on similar compounds have shown applications in the synthesis of substituted benzamidines and the exploration of benzazirine intermediates and their rearrangements, suggesting potential pathways for synthesizing novel compounds or studying reaction mechanisms involving similar benzamide derivatives (Bailey et al., 1999); (Inui et al., 2013).

Antimicrobial Properties

The structural components of this compound, specifically the nitro and methoxy groups, may contribute to antimicrobial activities. Research on acylthiourea derivatives, which share functional similarities, has shown effectiveness against various bacterial and fungal strains at low concentrations. This indicates that this compound could also possess antimicrobial properties, making it a candidate for further investigation in this domain (Limban et al., 2011).

Detection and Sensing Applications

Compounds structurally related to this compound have been utilized in the development of chemosensors for the detection of specific ions in aqueous environments. N-nitrophenyl benzamide derivatives, for example, have shown high selectivity towards cyanide ions, leveraging the strong affinity of cyanide towards the acyl carbonyl carbon. This suggests potential applications of this compound in environmental monitoring and safety assessments (Sun et al., 2009).

特性

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4S/c1-21-13-8-7-10(17(19)20)9-12(13)16-15(18)11-5-3-4-6-14(11)22-2/h3-9H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWLSMWHPQTYRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326490 |

Source

|

| Record name | N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795492 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

831178-42-8 |

Source

|

| Record name | N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-3-ylmethyl)thiourea](/img/structure/B2741837.png)

![{1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}(2-naphthyl)methanone](/img/structure/B2741838.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxybenzamide](/img/structure/B2741839.png)

![N-[[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2741840.png)

![3-[(4-Tert-butylphenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B2741845.png)

![3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2741846.png)

![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2741850.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2741854.png)